4-Propylbenzonitrile
Overview
Description
4-Propylbenzonitrile is an organic compound with the molecular formula C10H11N It is a derivative of benzonitrile where a propyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Propylbenzonitrile can be synthesized through several methods. One common approach involves the selective ammoxidation of propylbenzyl chlorides, which are obtained by chloromethylation of propylbenzene . This method is efficient and yields high selectivity at relatively low temperatures (around 200°C).
Another method involves the dehydration of amides or the cyanation of aromatic bromides . These methods, however, often require expensive materials or lead to significant pollution, making them less suitable for large-scale industrial production.
Industrial Production Methods
The most economically viable route for industrial production of aromatic nitriles, including this compound, is the heterogeneous catalytic ammoxidation of methyl aromatics . This method is simple and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Propylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the nitrile group to other functional groups such as amides or acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Amides, acids, and esters.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the substituent introduced.
Scientific Research Applications
4-Propylbenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Propylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of different products that exert biological or chemical effects. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound of 4-Propylbenzonitrile, with a simpler structure and different reactivity.
4-Methylbenzonitrile: Similar structure but with a methyl group instead of a propyl group.
4-Ethylbenzonitrile: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
This compound is unique due to the presence of the propyl group, which influences its chemical reactivity and physical properties. This makes it distinct from other benzonitrile derivatives and suitable for specific applications where the propyl group plays a crucial role.
Properties
IUPAC Name |
4-propylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIAAGNBEHLVCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509668 | |
Record name | 4-Propylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60484-66-4 | |
Record name | 4-Propylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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